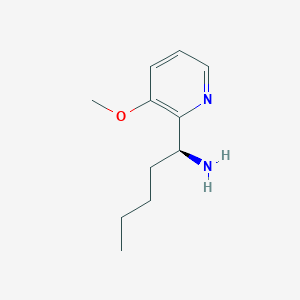
(S)-1-(3-Methoxypyridin-2-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Methoxypyridin-2-yl)pentan-1-amine is a chiral amine compound featuring a pyridine ring substituted with a methoxy group at the 3-position and a pentyl chain at the 1-position. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methoxypyridin-2-yl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyridine and a suitable chiral auxiliary or catalyst.
Formation of Intermediate: The pyridine ring is functionalized at the 1-position through a series of reactions, including halogenation and subsequent substitution with a pentylamine group.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production methods may involve optimized versions of the laboratory synthesis, focusing on cost-effectiveness, scalability, and environmental considerations. Catalytic asymmetric synthesis using chiral catalysts or biocatalysts may be employed to enhance enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Methoxypyridin-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of complex molecules.
Biology: As a ligand in the study of enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Use in the synthesis of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Methoxypyridin-2-yl)pentan-1-amine depends on its specific interactions with molecular targets. It may act as an agonist or antagonist at certain receptors, or as an inhibitor or activator of specific enzymes. The methoxy group and the chiral center play crucial roles in determining its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Methoxypyridin-2-yl)pentan-1-amine: The enantiomer of the compound with potentially different biological activities.
1-(3-Methoxypyridin-2-yl)butan-1-amine: A shorter alkyl chain analogue.
1-(3-Methoxypyridin-2-yl)hexan-1-amine: A longer alkyl chain analogue.
Uniqueness
(S)-1-(3-Methoxypyridin-2-yl)pentan-1-amine is unique due to its specific chiral configuration and the presence of the methoxy group, which can influence its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(1S)-1-(3-methoxypyridin-2-yl)pentan-1-amine |
InChI |
InChI=1S/C11H18N2O/c1-3-4-6-9(12)11-10(14-2)7-5-8-13-11/h5,7-9H,3-4,6,12H2,1-2H3/t9-/m0/s1 |
InChI Key |
RYOUIBOMXSHFRK-VIFPVBQESA-N |
Isomeric SMILES |
CCCC[C@@H](C1=C(C=CC=N1)OC)N |
Canonical SMILES |
CCCCC(C1=C(C=CC=N1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















